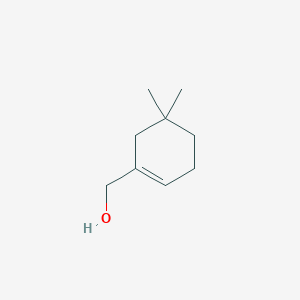
(5,5-Dimethylcyclohex-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It belongs to the class of cyclohexene derivatives and contains a hydroxyl group (OH) attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of a suitable cyclohexene precursor with a reagent that introduces the hydroxyl group. Specific synthetic routes may vary, but the overall process typically includes:
- Isomerization of cyclohexene to form the desired 5,5-dimethylcyclohex-1-ene.
- Addition of a hydroxide source (such as sodium hydroxide) to the double bond to yield “(5,5-Dimethylcyclohex-1-en-1-yl)methanol.”
Industrial Production:: Industrial production methods may involve large-scale processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone. detailed industrial procedures are proprietary and may not be readily available.
Chemical Reactions Analysis
Reactivity:: “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon, Pt/C).
- Substitution: Various reagents can be employed, depending on the desired substitution (e.g., halogenation, acylation).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The carboxylic acid derivative.
- Reduction: The corresponding alcohol.
Scientific Research Applications
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Potential use in drug discovery or as a probe in biological studies.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is unique due to its specific structure, similar compounds include:
Properties
CAS No. |
110675-99-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(5,5-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h4,10H,3,5-7H2,1-2H3 |
InChI Key |
OPMSVJGOMSGTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



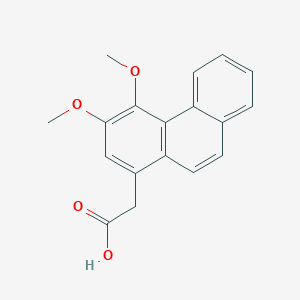


![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
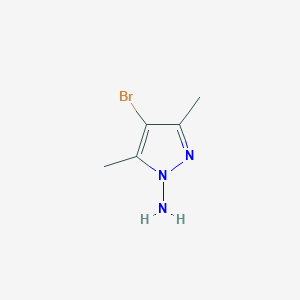

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
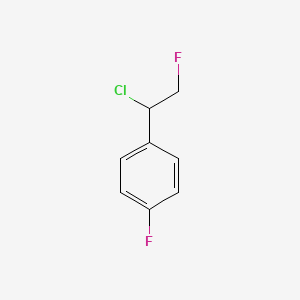
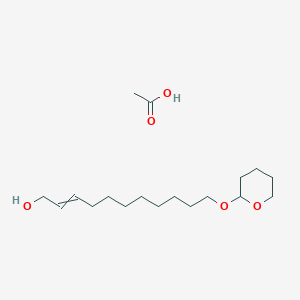
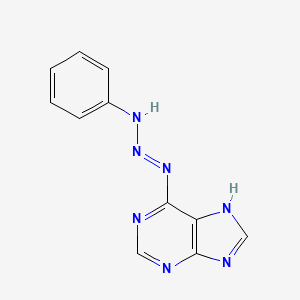
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
